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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)pyrrolidine

Cat. No.: B1591993

Abstract: This technical guide provides a comprehensive overview of 2-(3,5-
Difluorophenyl)pyrrolidine, a key fluorinated building block in modern medicinal chemistry.
The document details its chemical identifiers, physicochemical properties, a robust synthesis
protocol with mechanistic insights, and its significant applications in drug discovery. This guide
is intended for researchers, chemists, and professionals in the pharmaceutical sciences,
offering expert insights into the strategic use of this versatile scaffold.

Core Chemical Identifiers and Properties

2-(3,5-Difluorophenyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring
substituted with a 3,5-difluorophenyl group. The strategic placement of two fluorine atoms on
the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and
metabolic stability, making it an attractive scaffold in drug design.[1][2] The pyrrolidine ring itself
is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-
dimensionality and serve as a versatile pharmacophore.[3][4]

Key identifiers and properties are summarized below for quick reference.
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Identifier Type Data Source(s)
CAS Number 886503-11-3 [5]
2-(3,5-
IUPAC Name ) o
difluorophenyl)pyrrolidine
Molecular Formula CioH11F2N [6]
Molecular Weight 183.20 g/mol [7]
, C1CC(NC1)C2=CC(=CC(=C2)
Canonical SMILES [5]
FF
QZDSVCLZJIOXSN-
InChl Key
UHFFFAOYSA-N
Purity (Typical) >95% [6]
Appearance Varies (Typically an oil or solid)

Note: The compound exists as a racemate and as individual (R) and (S) enantiomers, which
may have different CAS numbers. For example, the (S)-enantiomer is identified by CAS
number 1217664-59-9.[6]

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrrolidines is a well-established field, yet the preparation of
specific analogs like 2-(3,5-Difluorophenyl)pyrrolidine requires careful selection of methods
to ensure high yield and purity. A common and effective strategy involves the asymmetric
reduction of a cyclic imine precursor.

Representative Synthesis Protocol: Asymmetric
Reduction

This protocol outlines a multi-step synthesis adapted from methodologies described in patent
literature, which is suitable for producing chiral 2-(3,5-difluorophenyl)pyrrolidine.[8]

Step 1: Grignard Reaction to Form Hydroxy-Pyrrolidine Intermediate
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» Reaction: N-Boc-2-pyrrolidinone is reacted with a Grignard reagent formed from 1-bromo-
3,5-difluorobenzene.

» Rationale (Expertise): This organometallic addition is a classic C-C bond-forming reaction. N-
Boc-2-pyrrolidinone is chosen as the starting material because the Boc (tert-
butyloxycarbonyl) group protects the amine and activates the lactam carbonyl for
nucleophilic attack. The Grignard reagent provides the difluorophenyl moiety. The reaction is
conducted at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF to
prevent side reactions and ensure stability of the organometallic species.

Step 2: Dehydration and Deprotection to Form Cyclic Imine

e Reaction: The resulting hydroxylated intermediate is treated with a strong acid (e.g.,
trifluoroacetic acid or hydrochloric acid).

» Rationale (Trustworthiness): The acidic conditions serve two purposes simultaneously. First,
they catalyze the elimination of the hydroxyl group as water (dehydration) to form a stable
cyclic imine (5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole). Second, the acid cleaves the
Boc protecting group. This dual function creates an efficient, atom-economical step. The
reaction progress can be monitored by TLC or LC-MS until the starting material is fully
consumed.

Step 3: Asymmetric Reduction to Final Product

e Reaction: The cyclic imine is reduced using a chiral reducing agent system, such as a
borane source (e.g., borane-ammonia complex) in the presence of a chiral acid catalyst.

o Rationale (Authoritative Grounding): This is the critical enantioselective step. The chiral acid
coordinates to the imine nitrogen, creating a chiral environment that directs the hydride
delivery from the borane reductant to one face of the imine C=N double bond. This facial
selectivity results in the formation of one enantiomer in excess over the other, yielding an
enantiomerically enriched product. The choice of chiral acid is paramount for achieving high
enantiomeric excess (e.e.).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the described synthetic pathway.
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Caption: Fig. 1. General Synthesis Workflow for 2-(3,5-Difluorophenyl)pyrrolidine.

Applications in Drug Discovery and Development

The 2-(phenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry. The addition
of the 3,5-difluoro substitution pattern provides specific advantages, including:

o Metabolic Stability: The C-F bond is exceptionally strong, and fluorine atoms can block sites
of oxidative metabolism, thereby increasing the half-life of a drug candidate.

e Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the
pyrrolidine nitrogen, which can be crucial for optimizing a compound's ionization state,
solubility, and cell permeability at physiological pH.

» Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions
(e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing
binding affinity and selectivity.

This building block is particularly valuable in the synthesis of inhibitors for various enzyme
classes and receptor modulators. While specific examples for the 3,5-difluoro isomer are often
proprietary, its close analogs, like the 2,5-difluorophenyl pyrrolidine variant, are crucial
components of potent therapeutic agents. For instance, the (R)-2-(2,5-
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difluorophenyl)pyrrolidine core is a key structural element in Larotrectinib, a highly selective
TRK (tropomyosin receptor kinase) inhibitor used in cancer therapy.[9][10][11][12]

Role as a Pharmacophore in Kinase Inhibition

In the context of kinase inhibitors like Larotrectinib, the difluorophenyl-pyrrolidine moiety serves
a critical role by anchoring the molecule within the ATP-binding pocket of the target kinase.

The diagram below conceptualizes the interaction of a hypothetical inhibitor containing the 2-
(difluorophenyl)pyrrolidine scaffold with a generic kinase active site.
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Fig. 2: Conceptual Kinase Inhibition
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Caption: Fig. 2: Conceptual Kinase Inhibition via a Difluorophenyl-pyrrolidine Scaffold.

In this model, the pyrrolidine ring acts as a central scaffold, orienting the other functional
groups of the inhibitor. The difluorophenyl group typically extends into a hydrophobic pocket,
while other parts of the inhibitor (not shown) form hydrogen bonds with the kinase hinge region.
This binding mode is a common strategy for achieving potent and selective kinase inhibition.
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Conclusion

2-(3,5-Difluorophenyl)pyrrolidine is more than a simple chemical reagent; it is an enabling
tool for modern drug discovery. Its unique combination of a three-dimensional saturated
heterocycle and a strategically fluorinated aromatic ring provides medicinal chemists with a
powerful building block to address challenges in metabolic stability, target affinity, and
selectivity.[1][13] As the demand for more sophisticated and effective therapeutics continues to
grow, the utility of well-designed fluorinated scaffolds like this one will undoubtedly expand,
paving the way for the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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